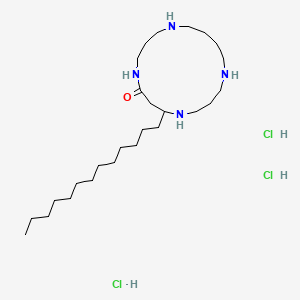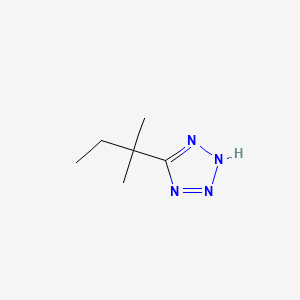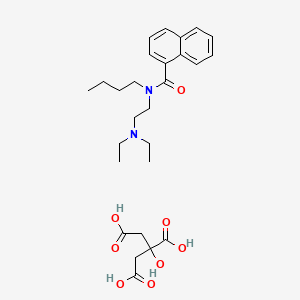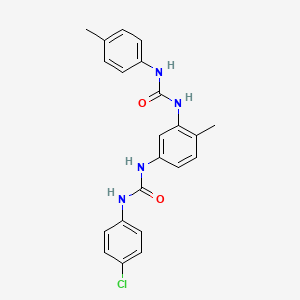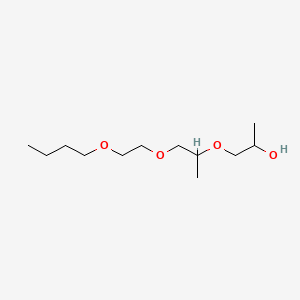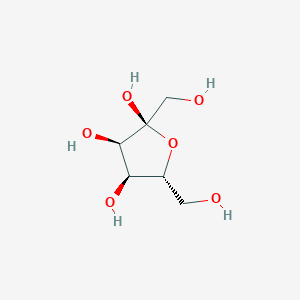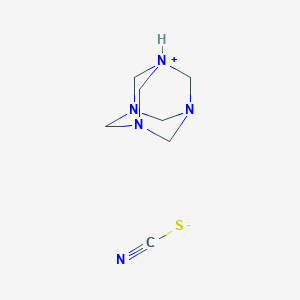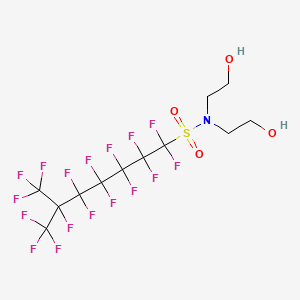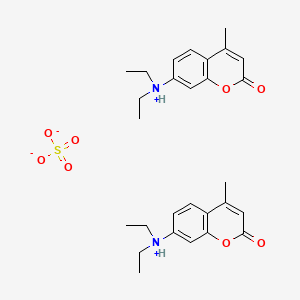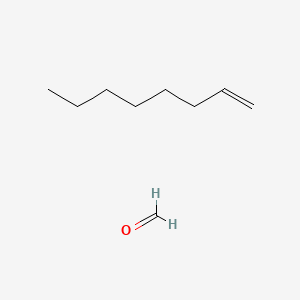
Bis(2-ethylhexyl) o,o'-((dibutylstannylene)bis(oxycarbonyl))dibenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-ethylhexyl) o,o’-((dibutylstannylene)bis(oxycarbonyl))dibenzoate is a chemical compound with the molecular formula C({34})H({54})O(_{8})Sn. It is known for its unique structure, which includes a dibutylstannylene group linked to dibenzoate esters. This compound is used in various industrial applications due to its specific chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-ethylhexyl) o,o’-((dibutylstannylene)bis(oxycarbonyl))dibenzoate typically involves the reaction of dibutylstannylene dichloride with 2-ethylhexyl benzoate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like toluene or dichloromethane. The reaction mixture is heated to facilitate the formation of the desired product, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors with precise temperature and pressure controls. The use of catalysts and continuous monitoring of reaction parameters ensures high yield and purity of the final product. The industrial process also includes steps for the safe handling and disposal of by-products and waste materials.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-ethylhexyl) o,o’-((dibutylstannylene)bis(oxycarbonyl))dibenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of simpler stannylene derivatives.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various stannylene derivatives and substituted benzoates, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Bis(2-ethylhexyl) o,o’-((dibutylstannylene)bis(oxycarbonyl))dibenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Employed in the production of polymers and as a stabilizer in various formulations.
Wirkmechanismus
The mechanism of action of Bis(2-ethylhexyl) o,o’-((dibutylstannylene)bis(oxycarbonyl))dibenzoate involves its interaction with molecular targets such as enzymes and receptors. The dibutylstannylene group can form complexes with various biomolecules, affecting their function. The compound may also influence cellular pathways related to oxidative stress and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(2-ethylhexyl) phthalate
- Bis(2-ethylhexyl) adipate
- Bis(2-ethylhexyl) terephthalate
Uniqueness
Compared to similar compounds, Bis(2-ethylhexyl) o,o’-((dibutylstannylene)bis(oxycarbonyl))dibenzoate is unique due to the presence of the dibutylstannylene group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where
Eigenschaften
CAS-Nummer |
94023-65-1 |
|---|---|
Molekularformel |
C40H60O8Sn |
Molekulargewicht |
787.6 g/mol |
IUPAC-Name |
2-O-[dibutyl-[2-(2-ethylhexoxycarbonyl)benzoyl]oxystannyl] 1-O-(2-ethylhexyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/2C16H22O4.2C4H9.Sn/c2*1-3-5-8-12(4-2)11-20-16(19)14-10-7-6-9-13(14)15(17)18;2*1-3-4-2;/h2*6-7,9-10,12H,3-5,8,11H2,1-2H3,(H,17,18);2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChI-Schlüssel |
AEELLOWUTLHOKJ-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)O[Sn](CCCC)(CCCC)OC(=O)C2=CC=CC=C2C(=O)OCC(CC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


